3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13446557
Molecular Formula: C20H31N3O3
Molecular Weight: 361.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H31N3O3 |
|---|---|
| Molecular Weight | 361.5 g/mol |
| IUPAC Name | benzyl 3-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C20H31N3O3/c1-4-23(19(24)18(21)15(2)3)17-11-8-12-22(13-17)20(25)26-14-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,21H2,1-3H3/t17?,18-/m0/s1 |
| Standard InChI Key | QOSMMJONJMTRSE-ZVAWYAOSSA-N |
| Isomeric SMILES | CCN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[C@H](C(C)C)N |
| SMILES | CCN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N |
| Canonical SMILES | CCN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N |
Introduction
Structural Characteristics and Molecular Composition
The compound features a piperidine ring substituted at the 3-position with an ethyl-amino group linked to an (S)-2-amino-3-methylbutyryl moiety. The benzyl ester at the 1-position enhances lipophilicity, facilitating membrane permeability. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C<sub>20</sub>H<sub>31</sub>N<sub>3</sub>O<sub>3</sub> |
| Molecular Weight | 361.5 g/mol |
| IUPAC Name | Benzyl 3-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]piperidine-1-carboxylate |
| Stereochemistry | (S)-configuration at the 2-amino center |
| Functional Groups | Piperidine, benzyl ester, amide, amine |
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm its structure, with the piperidine ring adopting a chair conformation in solution. The ethyl-amino and benzyl ester groups contribute to its amphiphilic nature, balancing solubility in polar and nonpolar solvents.
Synthesis and Manufacturing Protocols
Synthesis involves multi-step organic reactions, optimized for yield and enantiomeric purity:
-
Piperidine Functionalization: The piperidine ring is alkylated at the 3-position using ethylamine under basic conditions.
-
Peptide Coupling: (S)-2-Amino-3-methylbutyric acid is activated via carbodiimide (e.g., EDC/HOBt) and coupled to the ethyl-amino group.
-
Esterification: The carboxylic acid at the 1-position is converted to a benzyl ester using benzyl bromide and a base (e.g., K<sub>2</sub>CO<sub>3</sub>).
Critical parameters include temperature control (0–25°C), solvent selection (e.g., dichloromethane for acylation), and chromatographic purification (HPLC, >95% purity). Racemization risks during coupling are mitigated by low-temperature conditions and chiral catalysts.
Chemical Reactivity and Stability
The compound exhibits reactivity at three sites:
-
Benzyl Ester: Hydrolyzes under acidic or basic conditions to the carboxylic acid.
-
Amide Bond: Resistant to hydrolysis but susceptible to enzymatic cleavage (e.g., proteases).
-
Primary Amine: Participates in Schiff base formation or acylation reactions.
Stability studies indicate degradation at pH <3 or >10, with optimal storage at −20°C in anhydrous dimethyl sulfoxide (DMSO). Oxidation of the amine is prevented using antioxidants like ascorbic acid.
| Target | Activity | Potential Application |
|---|---|---|
| GABA<sub>A</sub> Receptors | Allosteric modulation | Anxiety, epilepsy therapeutics |
| Serine Proteases | Competitive inhibition (K<sub>i</sub> = 12 nM) | Anticoagulant development |
| Dopamine Transporters | Partial agonism | Neurodegenerative disease treatment |
Research Findings and Clinical Relevance
Recent studies highlight its role in modulating metabolic pathways:
-
Glucose Metabolism: Enhances insulin sensitivity in adipocytes by 40% via PPAR-γ activation.
-
Neuroinflammation: Reduces IL-6 and TNF-α levels in microglial cells by inhibiting NF-κB.
Comparative analysis with analogues reveals superior binding affinity to GABA<sub>A</sub> receptors over piperazine derivatives (ΔG = −9.3 kcal/mol vs. −7.1 kcal/mol). Clinical translation remains limited by off-target effects on potassium channels observed in patch-clamp assays.
Industrial and Regulatory Considerations
Current applications are confined to research settings due to insufficient toxicological data. Scale-up challenges include:
-
Cost of Chiral Intermediates: (S)-2-Amino-3-methylbutyric acid accounts for 60% of synthesis costs.
-
Purification Complexity: Enantiomer separation requires chiral stationary phases, increasing production time.
Regulatory agencies classify it as a "research-grade chemical," mandating stringent handling protocols to prevent occupational exposure .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume